2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
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Overview
Description
2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile is a chemical compound that features a cyclopropyl group, a difluoromethyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a difluoromethylated precursor, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
- 1-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- Methyl 5-difluoromethyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Uniqueness
2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile is unique due to its specific combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C8H8F2N4 |
---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
2-[1-cyclopropyl-5-(difluoromethyl)triazol-4-yl]acetonitrile |
InChI |
InChI=1S/C8H8F2N4/c9-8(10)7-6(3-4-11)12-13-14(7)5-1-2-5/h5,8H,1-3H2 |
InChI Key |
RRASUSDYBBAFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=C(N=N2)CC#N)C(F)F |
Origin of Product |
United States |
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